molecular formula C7H4BrF3 B12404307 1-Bromo-4-(trifluoromethyl)benzene-d4

1-Bromo-4-(trifluoromethyl)benzene-d4

Cat. No.: B12404307
M. Wt: 229.03 g/mol
InChI Key: XLQSXGGDTHANLN-RHQRLBAQSA-N
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Description

1-Bromo-4-(trifluoromethyl)benzene-d4 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 1-Bromo-4-(trifluoromethyl)benzene, where the hydrogen atoms on the benzene ring are replaced with deuterium. The molecular formula of this compound is C7D4BrF3, and it has a molecular weight of 229.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(trifluoromethyl)benzene-d4 can be synthesized through a multi-step process. One common method involves the bromination of 4-(trifluoromethyl)benzene-d4. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(trifluoromethyl)benzene-d4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include 4-(trifluoromethyl)phenol-d4, 4-(trifluoromethyl)benzonitrile-d4, and 4-(trifluoromethyl)aniline-d4.

    Oxidation: The major product is 4-(trifluoromethyl)benzoic acid-d4.

    Reduction: The major product is 4-(trifluoromethyl)benzene-d4.

Scientific Research Applications

1-Bromo-4-(trifluoromethyl)benzene-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(trifluoromethyl)benzene-d4 is primarily related to its role as a deuterium-labeled compound. Deuterium atoms have a higher mass than hydrogen atoms, which can influence the compound’s chemical and physical properties. This isotopic substitution can affect reaction rates, metabolic stability, and the overall behavior of the compound in various environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-Bromo-4-(trifluoromethyl)benzene-d4 can be compared with other similar compounds such as:

    1-Bromo-4-(trifluoromethyl)benzene: The non-deuterated version of the compound, which has similar chemical properties but lacks the isotopic labeling.

    4-Bromo-α,α,α-trifluorotoluene: Another brominated trifluoromethylbenzene derivative with different substitution patterns.

    4-Bromobenzotrifluoride: A compound with a similar structure but different functional groups.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies .

Properties

Molecular Formula

C7H4BrF3

Molecular Weight

229.03 g/mol

IUPAC Name

1-bromo-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene

InChI

InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D

InChI Key

XLQSXGGDTHANLN-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])Br)[2H]

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)Br

Origin of Product

United States

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